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Compound of Interest

Compound Name: 3-Methyl-1,2-oxazol-5-ol

CAS No.: 29871-83-8

Cat. No.: B1214501

Get Quote

3-Methyl-1,2-oxazol-5-ol, also known by its tautomeric name 3-methylisoxazol-5-one, is a five-

membered heterocyclic compound that serves as a pivotal building block in medicinal

chemistry and materials science. The isoxazole ring system is a "privileged scaffold," frequently

found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its

unique electronic properties, metabolic stability, and ability to engage in various non-covalent

interactions make it an attractive moiety for the design of novel therapeutic agents.[2] This

guide provides a comprehensive overview of the fundamental chemistry, synthesis, and

reactivity of 3-Methyl-1,2-oxazol-5-ol, with a focus on its applications and the underlying

principles that guide its use in research and drug development.

Physicochemical Properties and Tautomeric Nature
The defining characteristic of 3-Methyl-1,2-oxazol-5-ol is its existence as a mixture of

tautomers. This equilibrium is highly sensitive to the surrounding environment, such as the

solvent, and dictates the molecule's reactivity and spectroscopic properties.

Core Properties
The fundamental properties of 3-Methyl-1,2-oxazol-5-ol are summarized below.
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Property Value Source

CAS Number 45469-93-0 [ChemScene][3]

Molecular Formula C₄H₅NO₂ [ChemScene][3]

Molecular Weight 99.09 g/mol [ChemScene][3]

SMILES OC1=CC(C)=NO1 [ChemScene][3]

Topological Polar Surface Area

(TPSA)
46.26 Å² [ChemScene][3]

LogP 0.68862 [ChemScene][3]

Hydrogen Bond Donors 1 [ChemScene][3]

Hydrogen Bond Acceptors 3 [ChemScene][3]

The Critical Role of Tautomerism
3-Methyl-1,2-oxazol-5-ol exists in three main tautomeric forms: the hydroxyl (OH), the amino

(NH), and the methylene (CH) forms. Theoretical and experimental studies have shown that the

relative stability of these tautomers is influenced by substituent groups and the polarity of the

solvent.[4][5]

OH-form (3-methyl-1,2-oxazol-5-ol): The enolic form, which gives the compound its "-ol"

suffix.

NH-form (3-methylisoxazol-5(2H)-one): An amide-like tautomer. Spectrometric studies

suggest this form can predominate in organic solutions.[6]

CH-form (3-methylisoxazol-5(4H)-one): A ketone-like tautomer, often found to be the most

stable form in computational studies.[4]

In aqueous solutions, the molecule may dissociate into its anionic form, further complicating the

equilibrium.[6] This tautomerism is not merely a structural curiosity; it is central to the

molecule's reactivity, determining which atoms act as nucleophiles or electrophiles in

subsequent reactions.
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Caption: Tautomeric equilibrium of 3-Methyl-1,2-oxazol-5-ol.

Synthesis Methodologies
The synthesis of the isoxazol-5-one core is well-established, with methods prioritizing

efficiency, atom economy, and green chemistry principles.

Classical Synthesis: Condensation Reaction
A prevalent and straightforward method involves the cyclocondensation of a β-ketoester, such

as ethyl acetoacetate, with hydroxylamine hydrochloride.[7] This reaction is often catalyzed by

an acid or base and provides a direct route to the heterocyclic core. The choice of catalyst and

solvent can be optimized to achieve high yields.[7]

Experimental Protocol: Three-Component Synthesis of
4-Arylmethylene-3-methylisoxazol-5(4H)-one
This protocol describes an efficient, one-pot synthesis of isoxazol-5-one derivatives, which are

direct products of the core's reactivity. This method highlights the use of multi-component

reactions, a key strategy in modern organic synthesis.[7]

Materials:

Aryl/heteroaryl aldehyde (1.0 mmol)

Ethyl acetoacetate (1.0 mmol)

Hydroxylamine hydrochloride (1.0 mmol)
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Malic acid (10 mol%)

Water (5 mL)

Procedure:

A mixture of the aryl aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and malic

acid is prepared in water.

The reaction mixture is stirred at 50 °C.

The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The solid product is collected by filtration, washed with cold water, and dried to afford the

desired 4-arylmethylene-3-methylisoxazol-5(4H)-one derivative.[7]

Causality: The use of malic acid, a green catalyst, and water as a solvent makes this procedure

environmentally benign. The one-pot nature of the reaction avoids the need to isolate

intermediates, saving time and resources. The reaction proceeds via an initial formation of the

3-methylisoxazol-5-one core, which then undergoes a Knoevenagel condensation with the

aldehyde.
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Caption: Workflow for the one-pot synthesis of isoxazol-5-one derivatives.

Reactivity and Spectroscopic Characterization
The chemical behavior of 3-Methyl-1,2-oxazol-5-ol is largely dictated by its tautomeric

equilibrium and the inherent properties of the isoxazole ring.

Chemical Reactivity
The molecule serves as a versatile precursor for a wide range of derivatives. The active

methylene group in the CH-tautomer is particularly reactive and readily participates in

condensation reactions with aldehydes and ketones to form 4-ylidene derivatives.[7][8] The

nitrogen and oxygen atoms can also be alkylated or acylated, providing further avenues for

structural diversification.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR are crucial tools for characterizing isoxazole derivatives

and studying their tautomerism. In ¹H NMR, the methyl group typically appears as a singlet

around δ 2.2-2.3 ppm, while the vinylic proton in 4-benzylidene derivatives is observed

further downfield around δ 7.3 ppm.[9] The chemical shifts of the ring protons and carbons

can vary significantly between tautomers, allowing for their study in solution.[5]

Crystallography: X-ray crystallography provides definitive structural information in the solid

state. Studies on related derivatives reveal that the isoxazole ring is essentially planar.[10]

[11] Crystal packing is often stabilized by intermolecular interactions like C—H⋯O hydrogen

bonds and π–π stacking, which are important for molecular recognition in biological systems.

[8][12]

Role in Drug Development and Biological Activity
The isoxazole scaffold is a cornerstone of modern medicinal chemistry, and derivatives of 3-
Methyl-1,2-oxazol-5-ol are actively investigated for a multitude of therapeutic applications.[1]

[13]

A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring is valued for its ability to act as a bioisostere for other functional groups,

such as esters or amides, while offering improved metabolic stability and pharmacokinetic

properties. Its derivatives have demonstrated a wide spectrum of pharmacological activities,

including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][14][15][16]

Key Therapeutic Areas
Anti-inflammatory Agents: Certain derivatives have been developed as potent inhibitors of

inflammatory pathways, highlighting their potential in treating autoimmune diseases.[17]

CNS Disorders: By modifying the core structure, researchers have synthesized potent and

selective inhibitors of the Dopamine Transporter (DAT).[18] Such compounds are

investigated as potential treatments for cocaine addiction and for diagnostic imaging of

dopamine neuron compromise.[18]
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Antimicrobial Agents: The isoxazole moiety is present in several clinically used antibiotics,

such as cloxacillin.[2] Novel synthetic derivatives continue to be explored for their activity

against both Gram-positive and Gram-negative bacteria, as well as various fungal

pathogens.[2][13]

Anticancer Therapeutics: Numerous isoxazole-containing compounds have been shown to

inhibit the proliferation of cancer cell lines, often by inducing apoptosis (programmed cell

death) through mechanisms like caspase-3 activation.[19]

Therapeutic Applications

3-Methyl-1,2-oxazol-5-ol
Core Scaffold

Anti-inflammatory CNS Disorders (DAT Inhibitors) Antimicrobial (Antibacterial, Antifungal) Anticancer (Apoptosis Induction)

Click to download full resolution via product page

Caption: Therapeutic applications derived from the isoxazole core.

Conclusion and Future Outlook
3-Methyl-1,2-oxazol-5-ol is a molecule of significant academic and industrial interest. Its rich

chemistry, dominated by its tautomeric nature, provides a foundation for the synthesis of a vast

library of derivatives. The proven track record of the isoxazole scaffold in successful drug

candidates ensures that this compound will remain a valuable building block for future

research. Ongoing work will likely focus on developing more efficient and sustainable synthetic

methods, exploring novel biological activities, and leveraging computational chemistry to

design next-generation therapeutics with enhanced potency and selectivity. The versatility of

this simple heterocycle continues to offer profound opportunities for innovation in science and

medicine.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://zjms.hmu.edu.krd/index.php/zjms/article/download/1059/840/9422
https://zjms.hmu.edu.krd/index.php/zjms/article/download/1059/840/9422
https://pmc.ncbi.nlm.nih.gov/articles/PMC8325670/
https://pubmed.ncbi.nlm.nih.gov/24436994/
https://www.benchchem.com/product/b1214501/docs?utm_src=pdf-body-img#introduction-the-versatile-isoxazole-scaffold
https://www.benchchem.com/product/b1214501/docs?utm_src=pdf-body#introduction-the-versatile-isoxazole-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Katritzky, A. R., & Boulton, A. J. (1967). Studies on heterocyclic chemistry. Part I.

Tautomerism of the dimeric 3-methylisoxazol-5-one, a vinylogous hydroxamic acid. Journal

of the Chemical Society C: Organic. [Link]

da Silva, G. G., et al. (2021). Experimental and theoretical study on structure-tautomerism

among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National

Institutes of Health. [Link]

Kiyani, H., et al. (2022). Tautomeric equilibria of isoxazol-5-ones. ResearchGate. [Link]

Vaarla, K., & Rao, V. U. (2015). Crystal structure of 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-

3-yl)-[6][17][20]triazolo[3,4-b][4][6][17]thiadiazole. National Institutes of Health. [Link]

Ghamari, N., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-

Functionalized Cellulose. MDPI. [Link]

N'guessan, A. B., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-3-

methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. National Institutes of Health. [Link]

PubChem. 3-Amino-5-methylisoxazole. PubChem. [Link]

Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-

methylphenyl)-1,2-oxazol-3-yl]methyl}-N-(prop-2-en-1-yl)-4-phenylbenzenesulfonamide.

National Institutes of Health. [Link]

PubChem. Methyl 3-hydroxyisoxazole-5-carboxylate. PubChem. [Link]

Navarro, H. A., et al. (2009). The synthesis and biological evaluation of 2-(3-methyl or 3-

phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. PubMed Central. [Link]

Carrieri, A., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism

of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-

dimethylphenylcarbamate) Chiral Stationary Phase. PubMed. [Link]

Ruccia, M., et al. (1973). Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol

and with benzylamine. Journal of Heterocyclic Chemistry. [Link]

Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670000791
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8236171/
https://www.researchgate.net/publication/363673322_Tautomeric_equilibria_of_isoxazol-5-ones
https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690000245
https://www.smolecule.com/products/s7240552
https://pdf.benchchem.com/61/Synthesis_Protocol_for_3_Methyl_5_oxazol_5_yl_isoxazole_An_Application_Note.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7335820/
https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690000245
https://www.smolecule.com/products/s7240552
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4420101/
https://www.mdpi.com/1420-3049/27/22/7942
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8024976/
https://pubchem.ncbi.nlm.nih.gov/compound/66172
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9049453/
https://pubchem.ncbi.nlm.nih.gov/compound/2724585
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764951/
https://pubmed.ncbi.nlm.nih.gov/37764294/
https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570100122
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Abdel-rahman, A. A.-H., et al. (2021). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin

resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico

studies. PubMed Central. [Link]

Klimov, N. O., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and

related ring-expanded heterocycles. RSC Publishing. [Link]

Al-dujaili, A. H., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-

(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

Romeo, R., et al. (2013). Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-

1,2,3-triazol) isoxazolidines. Bioorganic & Medicinal Chemistry. [Link]

Shaabani, A., & Soleimani, E. (2019). Isocyanide Reactions Toward the Synthesis of 3-

(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in

Chemistry. [Link]

Wujec, M., & Paneth, A. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine

derivatives. PubMed Central. [Link]

Benyahya, I., et al. (2018). Crystal structure, Hirshfeld surface analysis and density

functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.

National Institutes of Health. [Link]

PubChem. 1,3-Oxazol-5-ol. PubChem. [Link]

PubChem. 3-Methyl-1,2,4-oxadiazol-5-amine. PubChem. [Link]

PubChem. 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide. PubChem.

[Link]

Mohammed, B. H., & Hassan, R. A. (2025). Synthesis, characterization and biological activity

of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal

of Medical Sciences. [Link]

Al-Obaidi, A. A. A., & Al-Amiery, A. A. (2023). Synthesis and characterization of some new

(1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8294247/
https://pubs.rsc.org/en/content/articlehtml/2022/ob/d2ob01228a
https://www.mdpi.com/1422-8599/2022/4/26
https://pubmed.ncbi.nlm.nih.gov/24436994/
https://www.frontiersin.org/articles/10.3389/fchem.2019.00433/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7316712/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5881020/
https://pubchem.ncbi.nlm.nih.gov/compound/12313816
https://pubchem.ncbi.nlm.nih.gov/compound/567118
https://pubchem.ncbi.nlm.nih.gov/compound/31847466
https://zjms.hmu.edu.krd/index.php/zjms/article/view/1120
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Journal of Physics: Conference Series. [Link]

Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-

methoxybenzenesulfonamide. National Institutes of Health. [Link]

Al-Juboori, A. M., & Al-Masoudi, N. A. (2020). Characterization and Biological Activity of

Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science

Journal. [Link]

de Almeida, M. V., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry.

PubMed Central. [Link]

Wujec, M., & Siwek, A. (2011). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods

of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

Shaabani, A., & Soleimani, E. (2019). Isocyanide Reactions Toward the Synthesis of 3-

(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. ResearchGate.

[Link]

Al-Awadi, N. A., et al. (2001). Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-

one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New

Journal of Chemistry. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

3. chemscene.com [chemscene.com]

4. Experimental and theoretical study on structure-tautomerism among edaravone,
isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://iopscience.iop.org/article/10.1088/1742-6596/2429/1/012015/meta
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186107/
https://bsj.uob.edu.iq/index.php/bsj/article/view/3201
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8654884/
https://www.researchgate.net/publication/267807055_Reactions_of_35-Aminoisoxazoles_Using_Classical_Methods_of_Activation_Microwave_Irradiation_and_Ultrasonication
https://www.researchgate.net/publication/333830172_Isocyanide_Reactions_Toward_the_Synthesis_of_3-Oxazol-5-ylQuinoline-2-Carboxamides_and_5-2-Tosylquinolin-3-ylOxazole
https://pubs.rsc.org/en/content/articlelanding/2001/nj/b101188j
https://www.benchchem.com/product/b1214501?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/61/Comparative_Study_3_Methyl_5_oxazol_5_yl_isoxazole_and_Other_Bioactive_Isoxazole_Derivatives.pdf
https://zjms.hmu.edu.krd/index.php/zjms/article/download/1059/840/9422
https://www.chemscene.com/product/45469-93-0.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7335820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7335820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations,
solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC
Publishing) [pubs.rsc.org]

6. Studies on heterocyclic chemistry. Part I. Tautomerism of the dimeric 3-methylisoxazol-5-
one, a vinylogous hydroxamic acid - Journal of the Chemical Society C: Organic (RSC
Publishing) [pubs.rsc.org]

7. researchgate.net [researchgate.net]

8. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethyl‐
idene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. Crystal structure of 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b]
[1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

11. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-
methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

12. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-
yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

13. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

14. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically
Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral
Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

16. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

17. Buy 3-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-5-carboxamide
[smolecule.com]

18. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-
thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]

19. Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol)
isoxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

20. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Introduction: The Versatile Isoxazole Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/1998/nj/a805415k
https://pubs.rsc.org/en/content/articlelanding/1998/nj/a805415k
https://pubs.rsc.org/en/content/articlelanding/1998/nj/a805415k
https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690000245
https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690000245
https://pubs.rsc.org/en/content/articlelanding/1969/j3/j39690000245
https://www.researchgate.net/figure/Tautomeric-equilibria-of-isoxazol-5-ones_fig2_339884337
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025857/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025857/
https://www.mdpi.com/2673-401X/5/4/20
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9431795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9431795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8325670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8325670/
https://pubmed.ncbi.nlm.nih.gov/37764294/
https://pubmed.ncbi.nlm.nih.gov/37764294/
https://pubmed.ncbi.nlm.nih.gov/37764294/
https://bsj.uobaghdad.edu.iq/cgi/viewcontent.cgi?article=2048&context=home
https://pmc.ncbi.nlm.nih.gov/articles/PMC10211318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10211318/
https://www.smolecule.com/products/s7240552
https://www.smolecule.com/products/s7240552
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015105/
https://pubmed.ncbi.nlm.nih.gov/24436994/
https://pubmed.ncbi.nlm.nih.gov/24436994/
https://pdf.benchchem.com/61/Synthesis_Protocol_for_3_Methyl_5_oxazol_5_yl_isoxazole_An_Application_Note.pdf
https://www.benchchem.com/product/b1214501/docs#introduction-the-versatile-isoxazole-scaffold
https://www.benchchem.com/product/b1214501/docs#introduction-the-versatile-isoxazole-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1214501/docs#introduction-the-versatile-isoxazole-
scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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